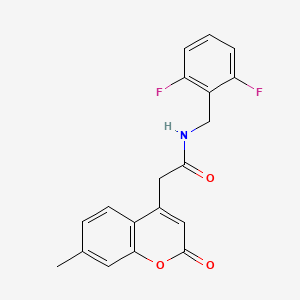
4-硝基异喹啉-1-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitroisoquinolin-1-amine is a chemical compound with the molecular formula C9H7N3O2 It is a derivative of isoquinoline, characterized by the presence of a nitro group at the 4-position and an amine group at the 1-position
科学研究应用
4-Nitroisoquinolin-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties
作用机制
Target of Action
It is known that similar compounds, such as quinoline derivatives, have a wide range of biological and pharmaceutical activities
Mode of Action
It is known that similar compounds, such as 4-amino isoquinolin-1-ones, are produced through a tandem diels–alder reaction/dehydrogenation–aromatization/tautamerization process . This suggests that 4-Nitroisoquinolin-1-amine may interact with its targets in a similar manner.
Biochemical Pathways
Quinoline derivatives have been reported to have a wide range of biological and pharmaceutical activities . This suggests that 4-Nitroisoquinolin-1-amine may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The molecular formula of 4-nitroisoquinolin-1-amine is c9h7n3o2, and it has a molecular weight of 18917 . These properties may influence its bioavailability.
Result of Action
It is known that similar compounds, such as 4-nitroquinoline 1-oxide, induce dna lesions usually corrected by nucleotide excision repair . This suggests that 4-Nitroisoquinolin-1-amine may have similar effects.
Action Environment
It is known that similar compounds, such as 4-nitroquinoline 1-oxide, mimic the biological effects of ultraviolet light on various organisms . This suggests that environmental factors such as light exposure may influence the action of 4-Nitroisoquinolin-1-amine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroisoquinolin-1-amine typically involves the nitration of isoquinoline followed by amination. One common method is the reaction of isoquinoline with nitric acid to introduce the nitro group, followed by reduction and subsequent amination to introduce the amine group at the 1-position .
Industrial Production Methods: Industrial production of 4-Nitroisoquinolin-1-amine may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
化学反应分析
Types of Reactions: 4-Nitroisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-aminoisoquinolin-1-amine.
Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.
相似化合物的比较
- 5-Nitroisoquinolin-1-amine
- 6-Nitroisoquinolin-1-amine
- 7-Nitroisoquinolin-1-amine
Comparison: 4-Nitroisoquinolin-1-amine is unique due to the specific positioning of the nitro and amine groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
属性
IUPAC Name |
4-nitroisoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-7-4-2-1-3-6(7)8(5-11-9)12(13)14/h1-5H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHUUCJIMGGFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2580061.png)



![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine](/img/structure/B2580068.png)



![5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-2-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2580077.png)
![(1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane](/img/structure/B2580078.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2580079.png)

![2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2580081.png)
![N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl}acetamide](/img/structure/B2580082.png)
